molecular formula C16H20N2O B2889354 (Z)-2-Cyano-N-propan-2-yl-3-(4-propan-2-ylphenyl)prop-2-enamide CAS No. 444763-39-7

(Z)-2-Cyano-N-propan-2-yl-3-(4-propan-2-ylphenyl)prop-2-enamide

Cat. No. B2889354
CAS RN: 444763-39-7
M. Wt: 256.349
InChI Key: IMAKPYRMLYMDDG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “(Z)-2-Cyano-N-propan-2-yl-3-(4-propan-2-ylphenyl)prop-2-enamide” are not documented in the sources I found. The reactivity of a compound depends on its molecular structure, and without specific information, it’s difficult to predict its behavior in chemical reactions .

Safety and Hazards

Without specific information about “(Z)-2-Cyano-N-propan-2-yl-3-(4-propan-2-ylphenyl)prop-2-enamide”, it’s difficult to provide a detailed safety profile. As with any chemical compound, appropriate safety precautions should be taken when handling and storing to prevent exposure and potential harm .

properties

IUPAC Name

(Z)-2-cyano-N-propan-2-yl-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-11(2)14-7-5-13(6-8-14)9-15(10-17)16(19)18-12(3)4/h5-9,11-12H,1-4H3,(H,18,19)/b15-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAKPYRMLYMDDG-DHDCSXOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

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